1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[3-(dimethylamino)propyl]urea is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a pyrrolidinone core, a dimethoxyphenyl group, and a urea moiety, making it of interest in medicinal chemistry and pharmacological research.
The compound can be identified by its IUPAC name and has been cataloged in various chemical databases, including PubChem and ChemSpider. Its unique structure allows for diverse applications in scientific research, particularly in the fields of drug development and therapeutic interventions.
This compound falls under the category of urea derivatives, specifically those incorporating pyrrolidinone structures. Urea derivatives are known for their biological activity, often acting as enzyme inhibitors or receptor modulators.
The synthesis of 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[3-(dimethylamino)propyl]urea typically involves several key steps:
These methods are crucial for ensuring the purity and yield of the final product.
The molecular formula of 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[3-(dimethylamino)propyl]urea is , with a molecular weight of approximately 351.4 g/mol. The structural representation includes:
The InChI key for this compound is InChI=1S/C17H25N3O4/c1-22(2)16(21)19(10-11-12(20)13(23)14(9-12)18-15(11)17(19)24)8-7-6-5/h5-7,10,11H,1,8-9H2,2-4H3,(H2,18,19,21)
which provides a unique identifier for chemical databases.
The compound's reactivity can be characterized by its ability to participate in various chemical reactions typical of urea derivatives:
These reactions are essential for understanding the compound's stability and potential transformations in biological systems.
The mechanism of action of 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[3-(dimethylamino)propyl]urea involves its interaction with specific biological targets such as enzymes or receptors. The compound may modulate these targets by:
This interaction leads to downstream biological effects that can be harnessed for therapeutic purposes.
Research into this compound's specific targets is ongoing, with studies focusing on its potential as an anti-cancer agent or in treating neurological disorders.
The physical properties of 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[3-(dimethylamino)propyl]urea include:
Chemical properties include:
These properties are critical for determining the compound's behavior in various environments and formulations.
1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[3-(dimethylamino)propyl]urea has potential applications in:
This compound represents a promising avenue for further research and development within medicinal chemistry and related fields.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: